molecular formula C15H22N2O3 B4191499 2-[(3-ethoxypropanoyl)amino]-N-isopropylbenzamide

2-[(3-ethoxypropanoyl)amino]-N-isopropylbenzamide

Cat. No. B4191499
M. Wt: 278.35 g/mol
InChI Key: VTGDPYHUXNIYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-ethoxypropanoyl)amino]-N-isopropylbenzamide, commonly known as EPIN, is a synthetic compound that has been widely used in scientific research. EPIN is a benzamide derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

EPIN acts primarily as an inhibitor of the TRPV1 ion channel, which is involved in the detection of heat and pain. By blocking this channel, EPIN can reduce the sensation of pain and inflammation. Additionally, EPIN has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects:
EPIN has been shown to have a range of effects on the body, including the reduction of pain and inflammation, the modulation of neurotransmitter release, and the inhibition of ion channels. Additionally, EPIN has been shown to have antioxidant and anti-inflammatory properties, which may make it a useful tool for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EPIN in lab experiments is its specificity for the TRPV1 ion channel, which allows researchers to study the effects of channel modulation on pain and inflammation. Additionally, EPIN is relatively easy to synthesize and purify, making it a cost-effective tool for research. However, EPIN has some limitations, including its potential toxicity and the need for further research to fully understand its effects on the body.

Future Directions

There are many potential future directions for research on EPIN. One area of interest is the development of new drugs that target the TRPV1 channel, which could have therapeutic applications for the treatment of pain and inflammation. Additionally, further research is needed to fully understand the effects of EPIN on neurotransmitter release and the central nervous system, which could lead to new insights into the mechanisms of various neurological diseases. Finally, the potential use of EPIN as an antioxidant and anti-inflammatory agent in the treatment of various diseases warrants further investigation.

Scientific Research Applications

EPIN has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have a range of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain ion channels. EPIN has also been used as a tool to study the mechanisms of pain and inflammation, as well as to investigate the effects of various drugs on these processes.

properties

IUPAC Name

2-(3-ethoxypropanoylamino)-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-4-20-10-9-14(18)17-13-8-6-5-7-12(13)15(19)16-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGDPYHUXNIYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)NC1=CC=CC=C1C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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